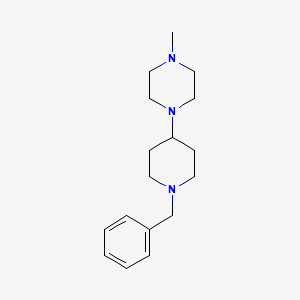![molecular formula C15H26N2O3 B5671415 3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid](/img/structure/B5671415.png)
3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a pyrrolidine ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Pyrrolidine Ring: This step often involves the use of a pyrrolidine derivative and appropriate coupling reagents.
Attachment of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutanecarboxylic acid derivatives
- Pyrrolidine-based compounds
- Propanoic acid analogs
Uniqueness
What sets 3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
3-[(3R,4S)-3-(cyclobutanecarbonylamino)-4-propan-2-ylpyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-10(2)12-8-17(7-6-14(18)19)9-13(12)16-15(20)11-4-3-5-11/h10-13H,3-9H2,1-2H3,(H,16,20)(H,18,19)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJFWODHPZQURY-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2CCC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5671344.png)

![N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE](/img/structure/B5671362.png)
![N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide](/img/structure/B5671364.png)
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5671373.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5671378.png)
![N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B5671394.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5671401.png)
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5671408.png)
![6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride](/img/structure/B5671409.png)
![2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671430.png)
![2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5671433.png)
![5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole](/img/structure/B5671434.png)
![4-({[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE](/img/structure/B5671442.png)
